Cas no 1805404-95-8 (5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride)

5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride
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- インチ: 1S/C6H3BrClF2NO3S/c7-2-1-11-3(6(9)10)4(12)5(2)15(8,13)14/h1,6,12H
- InChIKey: XTVTWKDNMFZJHF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(F)F)C(=C1S(=O)(=O)Cl)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 323
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 2.4
5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029059070-1g |
5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride |
1805404-95-8 | 97% | 1g |
$1,490.00 | 2022-04-01 |
5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chlorideに関する追加情報
5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride: A Comprehensive Overview
The compound 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride, identified by the CAS number 1805404-95-8, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The structure of this molecule is characterized by a pyridine ring substituted with bromine, a difluoromethyl group, a hydroxyl group, and a sulfonyl chloride moiety. Each of these substituents contributes uniquely to the compound's chemical reactivity and biological activity.
The presence of the sulfonyl chloride group makes this compound highly reactive, enabling it to participate in nucleophilic substitution reactions. This reactivity is particularly valuable in the synthesis of sulfonamides, which are common motifs in drug design. Recent studies have highlighted the potential of this compound as an intermediate in the development of novel sulfonamide-based drugs targeting various therapeutic areas, including cancer, inflammation, and infectious diseases. For instance, researchers have explored its use in constructing bioisosteres that mimic the pharmacophoric elements of existing drugs while improving their pharmacokinetic profiles.
The bromine substituent at position 5 of the pyridine ring introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. This modulation is crucial for tuning the reactivity and selectivity of the compound in synthetic transformations. Additionally, the hydroxyl group at position 3 confers hydrophilic properties to the molecule, enhancing its solubility in polar solvents. This feature is advantageous in both laboratory-scale syntheses and large-scale industrial processes where solubility is a critical factor.
The difluoromethyl group at position 2 adds another layer of complexity to this molecule's structure. Fluorine atoms are known for their unique electronic effects and ability to enhance bioavailability when incorporated into drug molecules. Recent advancements in fluorination techniques have enabled more efficient synthesis of such substituted pyridines, making them more accessible for research and development purposes. The combination of fluorinated substituents with other functional groups in this compound creates a versatile platform for exploring diverse chemical reactions and biological interactions.
In terms of applications, 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride has shown promise as an intermediate in the synthesis of agrochemicals. Its ability to form stable sulfonamides under mild conditions makes it an attractive candidate for developing herbicides and fungicides with improved efficacy and reduced environmental impact. Furthermore, its role as a building block in medicinal chemistry has been underscored by its participation in multi-component reactions that yield complex molecular architectures.
From a synthetic perspective, this compound can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. Recent studies have focused on optimizing these methods to improve yield and purity while minimizing waste generation. For example, microwave-assisted synthesis has been employed to accelerate reaction rates and enhance selectivity during the formation of this sulfonyl chloride derivative.
The biological activity of 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride has also been investigated in several contexts. In vitro assays have revealed its potential as an inhibitor of key enzymes involved in metabolic pathways associated with chronic diseases. Additionally, its ability to modulate cellular signaling pathways suggests its utility as a tool compound for studying disease mechanisms at a molecular level.
In conclusion, 5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-sulfonyl chloride represents a versatile and valuable chemical entity with wide-ranging applications across multiple disciplines. Its unique structural features enable it to serve as an intermediate in diverse synthetic processes while offering opportunities for innovation in drug discovery and agrochemical development. As research continues to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological progress.
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